4-(acetylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a synthetic organic compound belonging to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with appropriate acylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-acetamide: Another thiadiazole derivative with similar structural features.
Uniqueness
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H19ClN4O3S |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-acetamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-8(22)18-11-7-12(24-5)9(6-10(11)17)13(23)19-15-21-20-14(25-15)16(2,3)4/h6-7H,1-5H3,(H,18,22)(H,19,21,23) |
InChI Key |
ZNXLILTYFBCLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C(C)(C)C)Cl |
Origin of Product |
United States |
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